molecular formula C17H13FN4O2 B4509898 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B4509898
M. Wt: 324.31 g/mol
InChI Key: QUZARVTXXOXEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide linker terminating in a pyridin-4-yl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridin-4-yl substituent may influence binding to aromatic interaction sites in biological targets .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-3-1-12(2-4-13)15-5-6-17(24)22(21-15)11-16(23)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZARVTXXOXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the pyridazinone intermediate with a pyridinylacetamide derivative using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.

    Medicine: Research suggests that it may possess pharmacological properties, making it a candidate for drug development.

    Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyridazinone-acetamide derivatives. Key variations include substituents on the pyridazinone ring, the acetamide linker, and the terminal aromatic group. Below is a comparative analysis:

Compound Name Substituents (Pyridazinone/Amide) Molecular Weight Biological Target/Activity Reference
Target Compound 3-(4-Fluorophenyl), N-(pyridin-4-yl) 341.33 g/mol* Not explicitly reported (structural analogs suggest PRMT5 or AChE inhibition potential)
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide 3-(4-Fluorophenyl), N-(pyridin-2-yl) 341.33 g/mol Pyridine positional isomer; potential differences in binding site interactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide 3-(4-Fluorophenyl), antipyrine-linked amide 447.45 g/mol Hybrid antipyrine-pyridazinone; evaluated for anti-inflammatory activity
2-(4,5-Dichloro-6-oxopyridazin-1-yl)-N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)acetamide 4,5-Dichloro, azepane-sulfonylphenyl amide 469.39 g/mol PRMT5-substrate adaptor inhibitor (IC₅₀ = 120 nM)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Dioxoquinazolinyl, 3-fluorophenethyl amide 341.33 g/mol Acetylcholinesterase inhibitor (IC₅₀ = 2.3 µM)

*Calculated using ChemDraw.

Key Structural Differences:

  • Pyridin-4-yl vs. Pyridin-2-yl : Positional isomerism in the terminal pyridine ring (e.g., ) may alter hydrogen bonding or π-π stacking interactions with target proteins.
  • 4-Fluorophenyl vs.
  • Antipyrine Hybrids : Compounds like 6c () incorporate antipyrine moieties, expanding steric bulk and modifying solubility profiles.

Pharmacological and Biochemical Insights

  • Enzyme Inhibition: The dichloro-pyridazinone analog () inhibits PRMT5 with higher potency (IC₅₀ = 120 nM) than the target compound’s structural analogs, likely due to enhanced electrophilicity from chlorine.
  • Acetylcholinesterase (AChE) Activity: The dioxoquinazolinyl analog ZINC08993868 () shows moderate AChE inhibition (IC₅₀ = 2.3 µM), suggesting that replacing quinazolinone with pyridazinone may alter activity.
  • Formyl Peptide Receptor (FPR) Modulation: Methylthio-benzyl pyridazinones (e.g., 8a–8c in ) exhibit FPR antagonism, but fluorophenyl variants remain unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.